3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol
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Overview
Description
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various chemical and biological applications. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a potential candidate for drug development and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reaction of 4-oxahomoadamantan-5-one with hydrazine to form (3-exo,7-endo)-7-hydroxybicyclo[3.3.1]nonane-3-carbohydrazide. This intermediate is then reacted with p-(trifluoromethyl)benzaldehyde to obtain the desired bicyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development due to its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler analog without the trifluoromethyl group.
Bicyclo[3.3.1]nonan-9-one: A ketone derivative of the bicyclic structure.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A similar compound with additional methyl groups and nitrogen atoms.
Uniqueness
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.
Biological Activity
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol, a bicyclic compound with a trifluoromethyl group, has garnered interest due to its potential biological activities. This compound, with the CAS number 1251923-80-4, is structurally characterized by its unique bicyclic framework and the presence of fluorine, which may influence its pharmacological properties.
- Molecular Formula : C₉H₁₄F₃NO
- Molecular Weight : 209.21 g/mol
- Structure : The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The presence of the trifluoromethyl group is particularly noted for enhancing biological activity through increased binding affinity to target receptors.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by researchers investigated the antimicrobial properties of several azabicyclo compounds, including derivatives of 9-azabicyclo[3.3.1]nonan-3-ol. Results indicated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antibiotics.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory effects of trifluoromethylated compounds, it was found that this compound reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism of action that could be useful in treating inflammatory diseases.
Case Study 3: Neuroprotection
Research highlighted the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results demonstrated a significant reduction in cell death and preservation of mitochondrial function, indicating potential therapeutic applications in neurodegenerative disorders.
The biological activities associated with this compound can be attributed to several mechanisms:
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in inflammation and neurotransmission.
- Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell survival, further contributing to its therapeutic potential.
Properties
Molecular Formula |
C9H14F3NO |
---|---|
Molecular Weight |
209.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2 |
InChI Key |
CIKUVALPELDGLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)(C(F)(F)F)O |
Origin of Product |
United States |
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